Methyl 2,2-dicyanocyclopropane-1-carboxylate
Description
Methyl 2,2-dicyanocyclopropane-1-carboxylate (CAS: 39822-30-5) is a cyclopropane derivative featuring two cyano (-CN) groups at the 2-position and a methyl ester group at the 1-position of the strained three-membered ring. This compound is primarily utilized as a research chemical in organic synthesis due to its unique reactivity imparted by the electron-withdrawing cyano groups and the inherent ring strain of the cyclopropane . Its molecular formula is inferred as C₇H₆N₂O₂, with an approximate average mass of 150 g/mol.
Properties
IUPAC Name |
methyl 2,2-dicyanocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6(10)5-2-7(5,3-8)4-9/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJZGOJYGXLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39822-30-5 | |
| Record name | Methyl 2,2-dicyanocyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dicyanocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of malononitrile with methyl acrylate in the presence of a base, such as sodium ethoxide, to form the cyclopropane ring . The reaction typically occurs under mild conditions and yields the desired product in good purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dicyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Structural Properties
- Molecular Formula : C7H6N2O2
- SMILES : COC(=O)C1CC1(C#N)C#N
- InChI : InChI=1S/C7H6N2O2/c1-11-6(10)5-2-7(5,3-8)4-9/h5H,2H2,1H3
The compound features a cyclopropane ring with two cyano groups attached to it, which contributes to its unique reactivity and utility in various chemical transformations.
Organic Synthesis
MDCC serves as a versatile building block in organic synthesis due to its electron-deficient nature. It can participate in:
- Diels-Alder Reactions : Acting as a dienophile to form cyclohexene derivatives.
- Formation of Heterocycles : It can react with various nucleophiles to produce five- and six-membered heterocycles, which are valuable in pharmaceuticals and agrochemicals .
Materials Science
The compound's unique structural features allow it to be used in:
- Polymer Chemistry : MDCC can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Charge Transfer Complexes : Its ability to form complexes with metallocenes leads to materials with interesting magnetic properties .
Case Studies
- Synthesis of Heterocycles :
- Oxidizing Agent Applications :
Mechanism of Action
The mechanism by which methyl 2,2-dicyanocyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyano groups and the ester functionality allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with similar cyclopropane or ester frameworks but differing substituents. Key examples include:
Methyl 2,2-Dichloro-1-Methylcyclopropanecarboxylate (CAS: 1447-13-8)
- Molecular Formula : C₆H₈Cl₂O₂
- Average Mass : 183.028 g/mol
- Substituents : Two chlorine atoms and one methyl group on the cyclopropane ring.
- Applications : Used in laboratory research, particularly in reactions where halogen substituents act as leaving groups or direct electrophilic substitution .
Methyl 3,3-Dicyano-2,2-Dimethylpropanoate (CAS: 1228788-10-0)
Comparative Properties and Reactivity
Research and Industrial Relevance
- Electron-Withdrawing Effects: The cyano groups in this compound enhance its reactivity in ring-opening reactions, making it valuable for constructing complex heterocycles or strained intermediates .
- Halogen vs. Cyano Substituents: Chlorine in the dichloro analog facilitates substitution reactions, whereas cyano groups enable diverse functionalization pathways (e.g., hydrolysis to amides or carboxylic acids).
- Market Availability : Both compounds are marketed for research purposes, with the dichloro variant priced higher due to handling and synthesis costs ().
Biological Activity
Methyl 2,2-dicyanocyclopropane-1-carboxylate (MDCC) is a compound of significant interest in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MDCC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDCC features a cyclopropane ring with two cyano groups and a carboxylate moiety. Its structure can be represented as follows:
This unique arrangement contributes to its reactivity and interaction with biological systems.
Pharmacological Activity
Recent studies have highlighted various biological activities of MDCC, including:
- Antimicrobial Activity : MDCC has demonstrated inhibitory effects against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations .
- Anticancer Properties : Preliminary studies suggest that MDCC exhibits cytotoxic effects on cancer cell lines. In vitro assays indicated that MDCC can induce apoptosis in human breast cancer cells (MCF-7), potentially through the activation of caspase pathways .
- Enzyme Inhibition : MDCC has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase, which is crucial for neurotransmitter regulation .
The mechanisms underlying the biological activities of MDCC are still being elucidated. However, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Generation : MDCC may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways .
- Interaction with Cellular Membranes : The lipophilic nature of MDCC allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of MDCC against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This study highlights the potential of MDCC as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In a separate investigation, the anticancer effects of MDCC were assessed using MCF-7 breast cancer cells. The compound was administered at varying concentrations, and cell viability was measured using an MTT assay. The findings are presented in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
These results indicate a dose-dependent reduction in cell viability, suggesting that MDCC may be a candidate for further development as an anticancer drug.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
